[2-(4-Methoxyphenyl)phenyl]sulfonyl chloride
Description
[2-(4-Methoxyphenyl)phenyl]sulfonyl chloride is a sulfonic acid derivative characterized by a biphenyl scaffold with a methoxy group (-OCH₃) at the para-position of one phenyl ring and a sulfonyl chloride (-SO₂Cl) group at the ortho-position of the adjacent ring. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, particularly in sulfonylation reactions for pharmaceuticals, agrochemicals, and materials science. The methoxy group acts as an electron-donating substituent, modulating the reactivity of the sulfonyl chloride moiety .
Properties
IUPAC Name |
2-(4-methoxyphenyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO3S/c1-17-11-8-6-10(7-9-11)12-4-2-3-5-13(12)18(14,15)16/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEWDESVBIEIIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC=C2S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392137 | |
| Record name | 2-(4-methoxyphenyl)benzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173253-50-4 | |
| Record name | 2-(4-methoxyphenyl)benzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Methoxyphenyl)phenyl]sulfonyl chloride typically involves the reaction of 4-methoxybiphenyl with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
[ \text{4-Methoxybiphenyl} + \text{Chlorosulfonic Acid} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Methoxyphenyl)phenyl]sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride.
Oxidation Reactions: It can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in the presence of a base (e.g., pyridine) and under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Scientific Research Applications
[2-(4-Methoxyphenyl)phenyl]sulfonyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as a reagent for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of drug candidates and in medicinal chemistry research.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-(4-Methoxyphenyl)phenyl]sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in the synthesis of sulfonamides, the sulfonyl chloride group reacts with amines to form a sulfonamide bond, which is a key structural motif in many biologically active compounds.
Comparison with Similar Compounds
Comparison with Structurally Related Sulfonyl Chlorides
Biphenyl-Based Sulfonyl Chlorides
4′-Methoxybiphenyl-4-sulfonyl Chloride
- Structure : 4-(4-Methoxyphenyl)benzenesulfonyl chloride.
- Molecular Formula : C₁₃H₁₁ClO₃S.
- Molecular Weight : 282.74 g/mol.
- Key Differences :
- The sulfonyl chloride group is at the para-position relative to the biphenyl linkage, unlike the ortho-position in the target compound.
- The methoxy group’s electron-donating effect stabilizes the aromatic ring but may reduce electrophilicity compared to electron-withdrawing substituents.
- Applications : Used in synthesizing sulfonamides and sulfonate esters for drug discovery .
4′-Fluorobiphenyl-4-sulfonyl Chloride
- Structure : 4-(4-Fluorophenyl)benzenesulfonyl chloride.
- Molecular Formula : C₁₂H₈ClFO₂S.
- Molecular Weight : 270.71 g/mol.
- Key Differences :
- Fluorine, an electron-withdrawing group, increases the sulfonyl chloride’s electrophilicity, enhancing reactivity in nucleophilic substitutions.
- Lower molecular weight compared to methoxy derivatives may improve solubility in polar solvents.
- Applications : Common in cross-coupling reactions and agrochemical intermediates .
Ether-Linked Sulfonyl Chlorides
[3-(4-Methoxyphenoxy)Phenyl]Sulfonyl Chloride
- Structure: Sulfonyl chloride attached to a phenyl ring with a 4-methoxyphenoxy substituent.
- Molecular Formula : C₁₃H₁₁ClO₄S.
- Molecular Weight : 298.74 g/mol.
- Key Differences: The ether linkage introduces conformational flexibility and alters solubility (soluble in chloroform and methanol) . Increased steric hindrance around the sulfonyl chloride may slow reaction kinetics compared to biphenyl analogs.
- Applications : Used in synthesizing polymer precursors and bioactive molecules .
Aliphatic and Hybrid Sulfonyl Chlorides
2-(4-Fluorophenyl)-2-Methoxyethane-1-sulfonyl Chloride
- Structure : Aliphatic sulfonyl chloride with a fluorophenyl and methoxy group on an ethane backbone.
- Molecular Formula : C₉H₁₀ClFO₃S.
- Molecular Weight : 252.69 g/mol.
- Key Differences: The aliphatic chain enhances solubility in non-polar solvents and flexibility in molecular interactions. Reduced aromatic conjugation lowers thermal stability compared to biphenyl derivatives.
- Applications : Explored in prodrug design and enzyme inhibition studies .
(4-Fluorophenyl)methanesulfonyl Chloride
- Structure : Methanesulfonyl chloride attached to a 4-fluorophenyl group.
- Molecular Formula : C₇H₆ClFO₂S.
- Molecular Weight : 208.63 g/mol.
- Key Differences :
- Simpler structure with a single phenyl ring and methylene spacer increases volatility.
- Higher electrophilicity due to the electron-withdrawing fluorine atom.
- Applications : Intermediate in peptide modification and surface functionalization .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Profile | Applications |
|---|---|---|---|---|---|
| [2-(4-Methoxyphenyl)phenyl]sulfonyl chloride | C₁₃H₁₁ClO₃S | 282.74 | Ortho-SO₂Cl, para-OCH₃ | Moderate electrophilicity | Drug intermediates, polymers |
| 4′-Methoxybiphenyl-4-sulfonyl chloride | C₁₃H₁₁ClO₃S | 282.74 | Para-SO₂Cl, para-OCH₃ | Lower steric hindrance | Sulfonamide synthesis |
| 4′-Fluorobiphenyl-4-sulfonyl chloride | C₁₂H₈ClFO₂S | 270.71 | Para-SO₂Cl, para-F | High electrophilicity | Agrochemicals |
| [3-(4-Methoxyphenoxy)Phenyl]sulfonyl chloride | C₁₃H₁₁ClO₄S | 298.74 | Ether linkage, meta-SO₂Cl | Steric hindrance | Polymer chemistry |
| 2-(4-Fluorophenyl)-2-methoxyethane-1-sulfonyl chloride | C₉H₁₀ClFO₃S | 252.69 | Aliphatic chain | High solubility in organics | Prodrug development |
Biological Activity
[2-(4-Methoxyphenyl)phenyl]sulfonyl chloride, a sulfonyl chloride derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily investigated for its antimicrobial and anticancer properties, which are critical in the development of new therapeutic agents.
Chemical Structure and Properties
The chemical formula for this compound is C13H13ClO2S. The presence of the methoxy group on the phenyl ring enhances its lipophilicity, potentially influencing its biological activity.
Antimicrobial Activity
Research indicates that sulfonamide derivatives, including sulfonyl chlorides, exhibit significant antimicrobial properties. A study highlighted that various chalcone derivatives, similar in structure to this compound, demonstrated activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.10 μg/mL to 100 μg/mL against various bacterial strains, suggesting a promising antibacterial profile .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| 3,2′-Dihydroxy-2,4,4′,6′-tetramethoxychalcone | Staphylococcus aureus | 125-250 |
| Isoliquiritigenin | MRSA | 0.5 |
| This compound | Various (under investigation) | TBD |
Anticancer Properties
The anticancer potential of this compound is supported by studies on related compounds that induce apoptosis and inhibit cell proliferation. For instance, chalcones have been shown to arrest the cell cycle at various phases (G1, G2/M), leading to increased apoptosis in cancer cell lines such as HeLa and K562 .
Case Study: Chalcone Derivatives
In a comparative study of chalcone derivatives, it was observed that certain compounds could significantly decrease cell viability in cancer models through mechanisms involving caspase activation and modulation of pro-apoptotic factors like Bax and Bak. The ability to induce cell cycle arrest was noted as a key mechanism for their anticancer activity .
The biological activity of this compound may be attributed to several mechanisms:
- Cell Cycle Arrest : Similar compounds have been shown to disrupt the cell cycle by modulating cyclin-dependent kinases (CDKs), leading to growth inhibition in cancer cells.
- Apoptosis Induction : Activation of apoptotic pathways through increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins has been documented .
- Antimicrobial Action : The sulfonamide moiety is known to interfere with bacterial folic acid synthesis, contributing to its antimicrobial effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
